molecular formula C22H31NO2S B12739201 8-((3-((Adamantyl)amino)-2-hydroxypropyl)oxy)thiochroman CAS No. 153804-66-1

8-((3-((Adamantyl)amino)-2-hydroxypropyl)oxy)thiochroman

Cat. No.: B12739201
CAS No.: 153804-66-1
M. Wt: 373.6 g/mol
InChI Key: JDUNQERGDLUNNI-UHFFFAOYSA-N
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Description

8-((3-((Adamantyl)amino)-2-hydroxypropyl)oxy)thiochroman is a complex organic compound that features an adamantyl group, a hydroxypropyl group, and a thiochroman moiety. The adamantyl group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-((Adamantyl)amino)-2-hydroxypropyl)oxy)thiochroman typically involves multiple steps, starting with the preparation of the adamantylamine derivative. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to reduce reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

8-((3-((Adamantyl)amino)-2-hydroxypropyl)oxy)thiochroman can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The thiochroman moiety can be reduced to form a dihydrothiochroman derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.

Major Products

    Oxidation: Ketone or carboxylic acid derivatives.

    Reduction: Dihydrothiochroman derivatives.

    Substitution: Various substituted adamantyl derivatives.

Mechanism of Action

The mechanism of action of 8-((3-((Adamantyl)amino)-2-hydroxypropyl)oxy)thiochroman involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group can enhance the compound’s binding affinity to these targets, while the hydroxypropyl and thiochroman moieties can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine: A simpler adamantyl derivative with known antiviral activity.

    2-Adamantanone:

    Adamantylthiochroman: A compound with a similar structure but lacking the hydroxypropyl group.

Uniqueness

8-((3-((Adamantyl)amino)-2-hydroxypropyl)oxy)thiochroman is unique due to the combination of the adamantyl, hydroxypropyl, and thiochroman moieties. This combination imparts distinct physical and chemical properties, making it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

CAS No.

153804-66-1

Molecular Formula

C22H31NO2S

Molecular Weight

373.6 g/mol

IUPAC Name

1-(1-adamantylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol

InChI

InChI=1S/C22H31NO2S/c24-19(14-25-20-5-1-3-18-4-2-6-26-21(18)20)13-23-22-10-15-7-16(11-22)9-17(8-15)12-22/h1,3,5,15-17,19,23-24H,2,4,6-14H2

InChI Key

JDUNQERGDLUNNI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)OCC(CNC34CC5CC(C3)CC(C5)C4)O)SC1

Origin of Product

United States

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